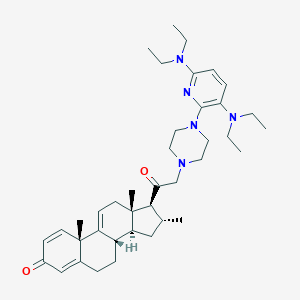![molecular formula C13H14N4O3S B050557 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide CAS No. 111982-96-8](/img/structure/B50557.png)
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
Mécanisme D'action
The mechanism of action of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide is not fully understood. However, it is thought to act by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. It may also act by modulating the activity of signaling pathways involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has a variety of biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of carbonic anhydrase activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body.
2. Inhibition of metalloproteinase activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to inhibit the activity of metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
3. Anti-cancer activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
4. Anti-inflammatory activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to reduce inflammation in animal models of inflammation.
5. Neuroprotective activity: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to protect against oxidative stress and to reduce neuronal cell death in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide in lab experiments is its versatility. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. Additionally, the synthesis method for this compound is relatively straightforward, making it easy to obtain for use in lab experiments.
One of the limitations of using 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide. Some of the most promising directions include:
1. Further investigation of the mechanism of action of this compound: A better understanding of the mechanism of action of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide could help to identify new research applications for this compound.
2. Development of more potent analogs: The development of more potent analogs of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide could lead to the discovery of new compounds with even greater potential for use in scientific research.
3. Investigation of the potential use of this compound in combination with other drugs: The potential use of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide in combination with other drugs could lead to the discovery of new treatment strategies for a range of diseases.
4. Investigation of the potential use of this compound in vivo: Further investigation of the potential use of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide in animal models could help to identify new research applications for this compound.
Méthodes De Synthèse
The synthesis of 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide involves the reaction of 4-(2-formylhydrazinyl)aniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to yield the final product. The synthesis method is relatively straightforward and has been well-documented in the literature.
Applications De Recherche Scientifique
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. Some of the most promising research applications of this compound include:
1. Cancer research: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to have anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines and to induce apoptosis in cancer cells.
2. Inflammation research: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models.
3. Neurodegenerative disease research: 3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has been shown to have neuroprotective properties. It has been shown to protect against oxidative stress and to reduce neuronal cell death in animal models of neurodegenerative diseases.
Propriétés
Numéro CAS |
111982-96-8 |
|---|---|
Nom du produit |
3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide |
Formule moléculaire |
C13H14N4O3S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
N-[4-[(3-aminophenyl)sulfonylamino]anilino]formamide |
InChI |
InChI=1S/C13H14N4O3S/c14-10-2-1-3-13(8-10)21(19,20)17-12-6-4-11(5-7-12)16-15-9-18/h1-9,16-17H,14H2,(H,15,18) |
Clé InChI |
JPKWFNIWJXZADA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NNC=O)N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NNC=O)N |
Synonymes |
3-Amino-N-[4-(2-formylhydrazino)phenyl]benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
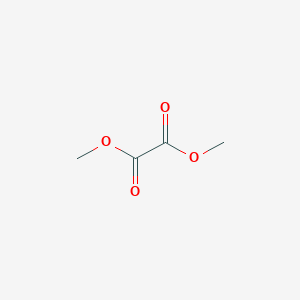
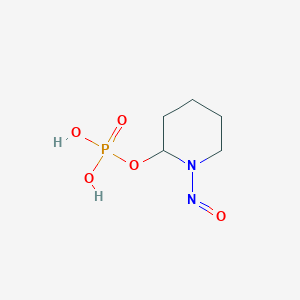
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
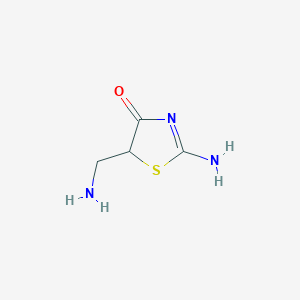
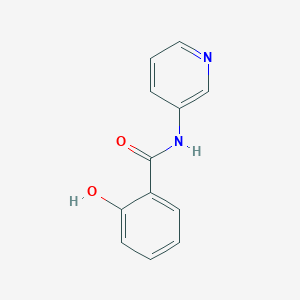
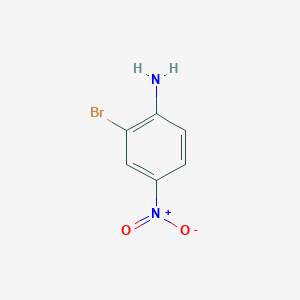
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
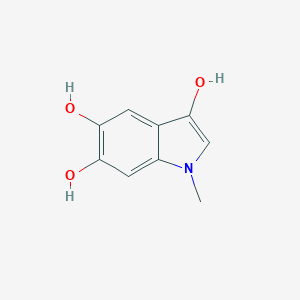
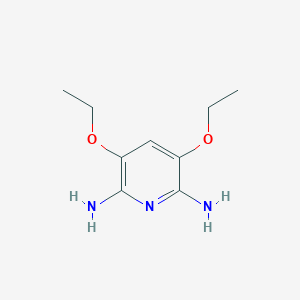
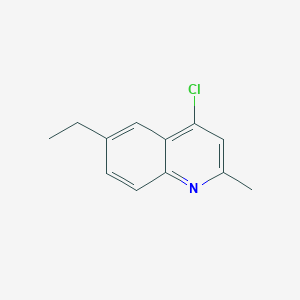
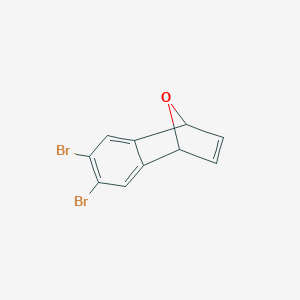
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
